2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine
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Overview
Description
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring linked to a pyrrolidine ring through a carbonyl group, with a pyrazin-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of an amine with a dihaloalkane under basic conditions to form the pyrrolidine ring.
Attachment of the Pyrazin-2-yloxy Group: The pyrazin-2-yloxy group can be introduced through nucleophilic substitution reactions. For example, pyrazine can be reacted with an appropriate leaving group (such as a halide) to form the pyrazin-2-yloxy intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrrolidine and pyrimidine rings through a carbonyl group. This can be achieved using coupling reagents such as carbodiimides or through direct condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, optimization of reaction conditions (temperature, pressure, solvent), and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of novel therapeutic agents, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Biological Studies: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Chemical Biology: The compound can be used as a tool in chemical biology to study the interactions between small molecules and biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazolo ring fused to a pyrimidine ring, known for its potential as a CDK2 inhibitor.
Pyrrolo[2,3-d]pyrimidine: Another similar compound with a pyrrolo ring fused to a pyrimidine ring, used in the development of kinase inhibitors.
Uniqueness
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties. Its pyrazin-2-yloxy substituent and pyrrolidine-pyrimidine linkage differentiate it from other similar compounds, potentially offering unique advantages in medicinal chemistry and other applications.
Properties
IUPAC Name |
(3-pyrazin-2-yloxypyrrolidin-1-yl)-pyrimidin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-13(12-16-3-1-4-17-12)18-7-2-10(9-18)20-11-8-14-5-6-15-11/h1,3-6,8,10H,2,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAPVJRHBOIBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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